(Z)-ethyl 3-aminoacrylate
Overview
Description
(Z)-Ethyl 3-aminoacrylate is an organic compound characterized by the presence of an amino group and an ester functional group attached to an acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Ethyl 3-aminoacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions to introduce the amino group. Another method includes the use of ethyl 3-bromoacrylate, which undergoes nucleophilic substitution with an amine to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors provide precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-Ethyl 3-aminoacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, while the double bond can be hydrogenated to yield saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethyl 3-aminoalcohol or ethyl 3-aminoalkane.
Substitution: Various substituted aminoacrylates.
Scientific Research Applications
(Z)-Ethyl 3-aminoacrylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-aminoacrylate involves its interaction with various molecular targets, depending on its specific application. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include the formation of covalent bonds with target proteins or the modulation of receptor activity through non-covalent interactions.
Comparison with Similar Compounds
(Z)-3-Aminoacrylic acid: The conjugate acid of (Z)-3-aminoacrylate.
Ethyl 3-amino-3-phenylacrylate: A derivative with a phenyl group attached to the acrylate backbone.
Methyl 3-aminoacrylate: A similar compound with a methyl ester group instead of an ethyl ester.
Uniqueness: (Z)-Ethyl 3-aminoacrylate is unique due to its specific combination of an amino group and an ethyl ester group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals.
Properties
IUPAC Name |
ethyl (Z)-3-aminoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABIVEGAPONRAI-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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